BenchChemオンラインストアへようこそ!

trans-1,2-Dihydro-1,2-dihydroxydibenz(a,h)anthracene

PAH metabolism cytochrome P450 regioselectivity

trans-1,2-Dihydro-1,2-dihydroxydibenz(a,h)anthracene is a trans-dihydrodiol metabolite of the carcinogenic polycyclic aromatic hydrocarbon (PAH) dibenz[a,h]anthracene (DBA), generated through cytochrome P450–mediated epoxidation followed by microsomal epoxide hydrolase–catalyzed hydrolysis. As a member of a structurally distinct set of three regioisomeric trans-dihydrodiols (1,2-, 3,4-, and 5,6-), this compound serves as a critical probe for dissecting the regio- and stereoselective metabolic activation pathways that ultimately govern PAH genotoxicity and tumorigenicity.

Molecular Formula C22H16O2
Molecular Weight 312.4 g/mol
CAS No. 79301-84-1
Cat. No. B13744848
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametrans-1,2-Dihydro-1,2-dihydroxydibenz(a,h)anthracene
CAS79301-84-1
Molecular FormulaC22H16O2
Molecular Weight312.4 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=CC3=C2C=C4C=CC5=C(C4=C3)C(C(C=C5)O)O
InChIInChI=1S/C22H16O2/c23-20-10-9-14-6-8-16-11-18-15(12-19(16)21(14)22(20)24)7-5-13-3-1-2-4-17(13)18/h1-12,20,22-24H/t20-,22+/m0/s1
InChIKeyYNRNDZFOPXEGFK-RBBKRZOGSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

trans-1,2-Dihydro-1,2-dihydroxydibenz(a,h)anthracene (CAS 79301-84-1): Key Properties for Targeted PAH Metabolite Research


trans-1,2-Dihydro-1,2-dihydroxydibenz(a,h)anthracene is a trans-dihydrodiol metabolite of the carcinogenic polycyclic aromatic hydrocarbon (PAH) dibenz[a,h]anthracene (DBA), generated through cytochrome P450–mediated epoxidation followed by microsomal epoxide hydrolase–catalyzed hydrolysis [1]. As a member of a structurally distinct set of three regioisomeric trans-dihydrodiols (1,2-, 3,4-, and 5,6-), this compound serves as a critical probe for dissecting the regio- and stereoselective metabolic activation pathways that ultimately govern PAH genotoxicity and tumorigenicity.

Why trans-1,2-Dihydro-1,2-dihydroxydibenz(a,h)anthracene Cannot Be Replaced by Other DBA Dihydrodiols in Mechanistic Studies


The three trans-dihydrodiols of dibenz[a,h]anthracene—1,2-, 3,4-, and 5,6-—exhibit profoundly divergent metabolic conversion rates, enantiomeric enrichment, DNA lesion profiles, mutagenic potencies, and tumor-initiating activities [1][2]. These disparities arise from distinct electronic and steric environments that dictate the regiospecificity of subsequent epoxidation at vicinal double bonds and the resulting biological reactivity of the ultimate electrophilic species. Substituting the 1,2-dihydrodiol for the bay-region 3,4-isomer or the K-region 5,6-isomer in activation pathway mapping, adductome profiling, or in vivo carcinogenesis studies will invariably produce non-representative results that fail to recapitulate the true metabolic hierarchy of DBA.

Quantitative Differentiation Evidence for trans-1,2-Dihydro-1,2-dihydroxydibenz(a,h)anthracene: Comparator-Based Selection Data


Hepatic Microsomal Metabolic Conversion Rates: 1,2- vs. 3,4- vs. 5,6-Dihydrodiol

In hepatic microsomes from Aroclor 1254–pretreated immature Sprague-Dawley rats, the trans-1,2-dihydrodiol represented only 4.9% of total DBA metabolic conversion, compared to 15.8% for the trans-3,4-dihydrodiol and 0.6% for the trans-5,6-dihydrodiol [1]. This 3.2-fold under-representation relative to the 3,4-isomer quantifies its status as a minor pathway metabolite.

PAH metabolism cytochrome P450 regioselectivity

Mouse Skin Tumor-Initiating Activity: 1,2-Dihydrodiol vs. Parent DBA and 3,4-Dihydrodiol

In a two-stage CD-1 mouse skin carcinogenesis protocol, a single topical dose of 10–160 nmol of compound followed by twice-weekly TPA promotion for 25 weeks demonstrated that dibenzo(a,h)anthracene and its 3,4-dihydrodiol were approximately equipotent tumor initiators, while the 1,2-dihydrodiol and 5,6-dihydrodiol exhibited no significant tumor-initiating activity at any dose tested [1].

tumor initiation two-stage carcinogenesis mouse skin

Newborn Mouse Pulmonary Tumorigenicity: 1,2-Dihydrodiol vs. DBA and 3,4-Dihydrodiol

In newborn mice receiving total i.p. doses of 70 or 420 nmol (days 1, 8, and 15 of life, terminated at 25–29 weeks), the 1,2-dihydrodiol produced less than 20% pulmonary tumor incidence with fewer than 0.25 tumors per mouse. By contrast, the parent DBA at 70 and 420 nmol yielded 88% and 100% incidence (3.61 and 46.90 tumors/mouse), and the 3,4-dihydrodiol yielded 83% and 99% incidence (1.99 and 28.06 tumors/mouse) [1]. No hepatic neoplastic nodules were observed in mice treated with the 1,2-dihydrodiol, whereas the 3,4-dihydrodiol induced hepatic nodules in 42% of males at 420 nmol.

perinatal carcinogenesis pulmonary tumors newborn mouse model

Bacterial Mutagenicity: Enantiomer-Specific Activation of DBA trans-Dihydrodiols

Determination of mutagenicity via reversion rate of histidine-dependent S. typhimurium TA100 revealed marked differences among the enantiomers of the three DBA trans-dihydrodiols. For the 1,2-dihydrodiol, the S,S enantiomer was converted to more mutagenic metabolites than the R,R antipode; conversely, for the 3,4-dihydrodiol the R,R enantiomer was the stronger mutagen. The overall mutagenic potency of the 3,4-dihydrodiol exceeded that of the 1,2-dihydrodiol, establishing dominant bay-region activation [1]. Concurrently, the 1,2-dihydrodiol was only weakly active in inducing sister-chromatid exchanges (SCEs) in Chinese hamster ovary cells, whereas the 3,4-dihydrodiol was clearly active [2].

Ames test enantioselective metabolism Salmonella typhimurium TA100

Enantiomeric Enrichment of DBA trans-Dihydrodiols in Induced Microsomes

Chiral stationary-phase HPLC analysis of the three DBA trans-dihydrodiols produced by Aroclor 1254–induced rat liver microsomes revealed highly differential enantiomeric enrichment: the R,R enantiomer constituted 85% of the 1,2-dihydrodiol, 71% of the 3,4-dihydrodiol, and 98% of the 5,6-dihydrodiol [1]. This pattern reflects the combined stereoselectivity of cytochrome P-450c–mediated epoxidation and microsomal epoxide hydrolase–catalyzed hydration.

chiral HPLC stereoselective epoxidation enantiomeric excess

High-Value Application Scenarios for trans-1,2-Dihydro-1,2-dihydroxydibenz(a,h)anthracene in Research and Procurement


Negative Control Isomer for Bay-Region Diol-Epoxide Carcinogenesis Studies

The complete absence of tumor-initiating activity on mouse skin and the negligible pulmonary and hepatic tumorigenicity in newborn mice [1] establish the 1,2-dihydrodiol as the ideal negative control isomer in any in vivo or in vitro assay designed to test the bay-region diol-epoxide hypothesis of PAH carcinogenesis. Researchers comparing the tumorigenic potency of the bay-region 3,4-dihydrodiol or its diol-epoxide derivatives must include the 1,2-dihydrodiol to confirm that observed effects are regiospecific rather than inherent to the dihydrodiol functional group.

Stereochemical Probe for Cytochrome P450 and Epoxide Hydrolase Regioselectivity

With its distinct 85% R,R enantiomeric enrichment and its unique stereochemical inversion of mutagenic activation preference (S,S more mutagenic than R,R), the 1,2-dihydrodiol serves as a sensitive probe for mapping the active-site topology of CYP1A1, CYP1B1, and microsomal epoxide hydrolase toward DBA substrates [2]. Its intermediate metabolic conversion rate (4.9%) falls between the dominant 3,4-dihydrodiol and the trace 5,6-dihydrodiol, making it a discriminating substrate for quantifying subtle changes in enzyme regiospecificity induced by genetic polymorphisms or chemical inhibitors.

Reference Standard for HPLC-Based Metabolic Profiling of DBA in Environmental and Toxicological Samples

The quantitative metabolic conversion data (4.9% of total DBA metabolites) [2] and the defined chiral elution profile of the 1,2-dihydrodiol make it an essential authentic reference standard for constructing calibration curves, identifying metabolite peaks in complex biological or environmental matrices, and validating LC-MS/MS or chiral HPLC methods for comprehensive PAH metabolite analysis. Procurement of the pure 1,2-dihydrodiol reference material eliminates reliance on in-house enzymatic synthesis for peak assignment.

Substrate for Investigating Non-Bay-Region DNA Adduct Formation Pathways

Unlike the 3,4-dihydrodiol, which is extensively converted to bis-dihydrodiol epoxide–DNA adducts, the 1,2-dihydrodiol is metabolized to 1,2,3,4-tetrahydrotetrols as major products [3], indicating that its axial hydroxyl groups do not prevent epoxidation at the vicinal 3,4-double bond. This property makes the 1,2-dihydrodiol a valuable substrate for studying the biotransformation of non-bay-region dihydrodiols and for comparing the DNA binding efficiency and adduct spectra of isomeric dihydrodiol epoxides derived from the same parent PAH.

Quote Request

Request a Quote for trans-1,2-Dihydro-1,2-dihydroxydibenz(a,h)anthracene

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.